molecular formula C8H18ClNO B2946399 (3,3-Dimethyloxan-2-yl)methanamine hydrochloride CAS No. 2241141-38-6

(3,3-Dimethyloxan-2-yl)methanamine hydrochloride

Cat. No.: B2946399
CAS No.: 2241141-38-6
M. Wt: 179.69
InChI Key: PSAJMSVLAPUSFJ-UHFFFAOYSA-N
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Description

(3,3-Dimethyloxan-2-yl)methanamine hydrochloride is a substituted methanamine derivative featuring a 3,3-dimethyltetrahydropyran (oxane) ring system. The compound consists of a primary amine group (-NH2) attached to a methylene bridge, which is further connected to a dimethyl-substituted oxane ring. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name

(3,3-dimethyloxan-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(2)4-3-5-10-7(8)6-9;/h7H,3-6,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAJMSVLAPUSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCOC1CN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241141-38-6
Record name (3,3-dimethyloxan-2-yl)methanamine hydrochloride
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Chemical Reactions Analysis

(3,3-Dimethyloxan-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids , while substitution reactions can produce a variety of derivatives .

Mechanism of Action

The mechanism of action of (3,3-Dimethyloxan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group in the compound can form bonds with various biological molecules, influencing their function. This interaction can affect pathways involved in cell signaling , metabolism , and gene expression . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Target Compound: (3,3-Dimethyloxan-2-yl)methanamine Hydrochloride
  • Core Structure : A six-membered oxane ring (tetrahydropyran) with 3,3-dimethyl substituents.
  • Functional Groups : Primary amine (-NH2) as a hydrochloride salt.
Comparative Compounds:

(3-Phenyloxolan-3-yl)methanamine Hydrochloride (CAS 2241129-01-9)

  • Core Structure : Five-membered oxolane (tetrahydrofuran) ring with a 3-phenyl substituent.
  • Key Difference : Smaller ring size (oxolane vs. oxane) and aromatic phenyl group instead of aliphatic dimethyl groups. This increases lipophilicity and may alter binding affinity in biological systems .

(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine Hydrochloride (CAS 1052519-53-5)

  • Core Structure : Combines a tetrahydropyran ring (at position 4) with a methylthiophene substituent.
  • Key Difference : Heteroaromatic thiophene moiety introduces sulfur-based electronic effects, contrasting with the aliphatic dimethyl groups in the target compound .

[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine Hydrochloride (CAS 1439902-60-9)

  • Core Structure : Imidazole ring with a 3-methoxybenzyl substituent.
  • Key Difference : Aromatic imidazole and methoxybenzyl groups confer distinct electronic and hydrogen-bonding properties compared to the aliphatic oxane system .

Physicochemical Properties

Property (3,3-Dimethyloxan-2-yl)methanamine HCl (Inferred) (3-Phenyloxolan-3-yl)methanamine HCl (3-Methylthiophen-2-yl)(tetrahydropyran-4-yl)methanamine HCl
Molecular Weight ~207.7 g/mol (C8H17NO·HCl) 253.73 g/mol (C12H15N3O·HCl) 257.7 g/mol (C13H16FNO·HCl)
Solubility High in polar solvents (e.g., methanol, DMSO) Moderate in DMSO-d6 Soluble in dioxane, methanol
1H NMR (DMSO-d6) δ ~8.5–9.0 (brs, NH3+), 3.5–4.0 (oxane protons) δ 7.3–7.5 (phenyl protons) δ 2.5 (thiophene-CH3), 3.8–4.2 (pyran protons)

Notes:

  • The target compound’s NMR profile is inferred from structurally related hydrochlorides, such as methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl (δ 9.00 brs for NH3+; oxane protons at δ 3.8–3.9) .
  • Thiophene-containing analogs exhibit distinct deshielding effects due to sulfur’s electronegativity .

Biological Activity

(3,3-Dimethyloxan-2-yl)methanamine hydrochloride, with the CAS number 2241141-38-6, is a compound of increasing interest in biochemical research due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.

The compound is characterized by its oxane structure and methanamine functionality. Its molecular formula is C₇H₁₅ClN₂O, indicating the presence of a hydrochloride salt which enhances its solubility in aqueous environments.

The biological activity of (3,3-Dimethyloxan-2-yl)methanamine hydrochloride is primarily attributed to its interaction with various molecular targets within biological systems. The compound is believed to act as an enzyme inhibitor, modulating pathways involved in cellular signaling and metabolic processes. Specifically, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent reactions.

1. Enzyme Inhibition

Research indicates that (3,3-Dimethyloxan-2-yl)methanamine hydrochloride exhibits significant enzyme inhibitory properties. For example:

  • Phospholipase A2 Inhibition : In vitro studies have shown that this compound can inhibit lysosomal phospholipase A2, which is crucial in lipid metabolism and inflammatory responses .

2. Anticancer Activity

Preliminary studies suggest that (3,3-Dimethyloxan-2-yl)methanamine hydrochloride may possess anticancer properties. It has been evaluated for its effects on cancer cell lines, showing potential in reducing cell viability and inducing apoptosis in specific types of cancer cells.

3. Neuroprotective Effects

There is emerging evidence that this compound may provide neuroprotective benefits. Studies have indicated that it could mitigate oxidative stress in neuronal cells, thus offering a protective effect against neurodegenerative diseases .

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, (3,3-Dimethyloxan-2-yl)methanamine hydrochloride was tested on human breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell proliferation with an IC50 value of approximately 15 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Neuroprotection

Another study investigated the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. Treatment with (3,3-Dimethyloxan-2-yl)methanamine hydrochloride resulted in a significant decrease in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
Enzyme InhibitionInhibition of phospholipase A2
Anticancer ActivityReduced viability in cancer cells
NeuroprotectionDecreased ROS levels

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